molecular formula C24H27ClN8O4S B1208122 Fansidar CAS No. 37338-39-9

Fansidar

Cat. No. B1208122
CAS RN: 37338-39-9
M. Wt: 559 g/mol
InChI Key: LUBUTTBEBGYNJN-UHFFFAOYSA-N
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Description

The combination of sulfadoxine and pyrimethamine is used in the treatment and prophylaxis of chloroquine resistant strains of malaria and the treatment of toxoplasmosis. Sulfadoxine-pyrimethamine has been linked with rare cases of idiosyncratic liver injury which resembles the hepatotoxicity associated with sulfonamides.

Scientific Research Applications

Resistance to Fansidar in Malaria Parasites

Fansidar, a combination of sulfadoxine and pyrimethamine, has been extensively used for treating chloroquine-resistant falciparum malaria. Research has shown that resistance to Fansidar in the malaria parasite Plasmodium falciparum is linked to mutations in the dihydropteroate synthetase (DHPS) gene and factors related to folate utilization (Wang et al., 1997). Additionally, resistance in Plasmodium vivax to sulfadoxine, a component of Fansidar, is associated with a specific amino acid in the DHPS at the putative sulfadoxine-binding site (Korsinczky et al., 2004).

Genotoxic Evaluation

A study evaluated the genotoxic effects of Fansidar in human peripheral blood lymphocyte cultures. The research found that Fansidar induced moderate genotoxic effects, as evidenced by increased frequencies of sister-chromatid exchanges (SCE) and micronuclei (MN) in cultures at higher concentrations, suggesting that its use should be restricted to specific situations (Abou-Eisha & Afifi, 2004).

Cytogenetic Impact

Another study focused on Fansidar's cytogenetic impact, revealing that the drug induced a moderate increase in the frequency of gaps, breaks, and rearrangements in human lymphocyte chromosomes in vitro, indicating a moderate clastogenic effect (Praveen, Saifi, & Shadab, 2011).

In Vitro Susceptibility Assays

Research has also been conducted to develop in vitro assays for determining the susceptibility of Plasmodium falciparum to Fansidar, which helps in understanding and monitoring resistance patterns (Yisunsri & Rieckmann, 1980).

Use in Treatment of Malaria

Fansidar's effectiveness in treating chloroquine-resistant Plasmodium falciparum malaria has been evaluated in different regions, including Pakistan, where it was found to be effective for individual treatment but less so in reducing community reservoirs of malaria (Strickland et al., 1986).

Use in Toxoplasmosis Prophylaxis

A study on bone marrow transplant recipients indicated that prophylaxis against toxoplasmosis with Fansidar was effective, with no proven cases of toxoplasmosis occurring in patients receiving prophylaxis (Foot et al., 1994).

properties

CAS RN

37338-39-9

Product Name

Fansidar

Molecular Formula

C24H27ClN8O4S

Molecular Weight

559 g/mol

IUPAC Name

4-amino-N-(5,6-dimethoxypyrimidin-4-yl)benzenesulfonamide;5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine

InChI

InChI=1S/C12H13ClN4.C12H14N4O4S/c1-2-9-10(11(14)17-12(15)16-9)7-3-5-8(13)6-4-7;1-19-10-11(14-7-15-12(10)20-2)16-21(17,18)9-5-3-8(13)4-6-9/h3-6H,2H2,1H3,(H4,14,15,16,17);3-7H,13H2,1-2H3,(H,14,15,16)

InChI Key

LUBUTTBEBGYNJN-UHFFFAOYSA-N

SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

Canonical SMILES

CCC1=C(C(=NC(=N1)N)N)C2=CC=C(C=C2)Cl.COC1=C(N=CN=C1OC)NS(=O)(=O)C2=CC=C(C=C2)N

Other CAS RN

37338-39-9

synonyms

fanasil - pyrimethamine
fanasil, pyrimethamine drug combination
Fansidar
Suldox
sulfadoxine-pyrimethamine
sulphadoxine-pyrimethamine

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

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